Sotalol hydrochloride
Overview
Description
Sotalol Hydrochloride: is a methanesulfonanilide beta-adrenergic antagonist used primarily to treat life-threatening ventricular arrhythmias and to maintain sinus rhythm in patients with atrial fibrillation or flutter . It was first developed in 1960 and approved for medical use in 1992 . This compound is available in various forms, including oral tablets, oral solutions, and intravenous injections .
Scientific Research Applications
Chemistry: Sotalol Hydrochloride is used as a reference standard in analytical chemistry for the development of spectrofluorimetric and chromatographic methods .
Biology: In biological research, this compound is used to study its effects on beta-adrenergic receptors and potassium channels .
Medicine: Medically, this compound is used to treat and prevent abnormal heart rhythms, particularly life-threatening ventricular arrhythmias and symptomatic atrial fibrillation or flutter .
Industry: In the pharmaceutical industry, this compound is utilized in the formulation of various dosage forms, including tablets, oral solutions, and intravenous injections .
Mechanism of Action
Target of Action
Sotalol hydrochloride primarily targets the beta-adrenergic receptors and the rapid potassium channels in the heart . The beta-adrenergic receptors play a crucial role in regulating the heart’s function, including heart rate and contractility. The rapid potassium channels are involved in the repolarization phase of the cardiac action potential .
Mode of Action
This compound acts as a competitive inhibitor of the rapid potassium channels . This inhibition lengthens the duration of action potentials and the refractory period in the atria and ventricles . Sotalol also has beta-adrenergic receptor blocking activity , which further prolongs action potentials . These actions combine to produce a negative inotropic effect that reduces the strength of contractility of muscle cells in the heart .
Biochemical Pathways
The inhibition of rapid potassium channels by sotalol increases as heart rate decreases. This is why adverse effects like torsades de points are more likely to be seen at lower heart rates . The beta-blocking ability of sotalol further prolongs action potentials, affecting the biochemical pathways involved in cardiac rhythm regulation .
Pharmacokinetics
This compound is well absorbed orally, with a bioavailability of 100% . The drug is primarily eliminated by renal excretion, with approximately 80-90% of a dose being excreted unchanged in the urine . The terminal elimination half-life is 10-20 hours .
Result of Action
The primary result of this compound’s action is the prolongation of the QT interval . This can lead to a decrease in heart rate and a reduction in the strength of contractility of muscle cells in the heart . The extension of the qt interval is also adversely associated with the induction of arrhythmia in patients .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sotalol in different aquatic ecosystems has been reported, indicating its potential environmental persistence . .
Safety and Hazards
Sotalol can cause life-threatening ventricular tachycardia associated with QT interval prolongation . It should not be used in people with a waking heart rate lower than 50 beats per minute, asthma, low potassium, or a serious heart condition such as severe heart failure, long QT syndrome, slow heartbeats that have caused you to faint .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sotalol Hydrochloride involves the reaction of 4’-[1-hydroxy-2-(isopropylamino)ethyl]methanesulfonanilide with hydrochloric acid. The process includes several steps such as dissolving the raw material in a buffering liquid, stirring, evaporating to obtain a mixture, mixing with stuffing and disintegrating agents, pelletizing, adding lubricants, tabletting, and coating .
Industrial Production Methods: Industrial production of this compound tablets involves a streamlined process to ensure high dissolution speed and good drug stability. The preparation process includes crushing the raw material, sieving, mixing with blank pellets, dissolving in ethanol solution, rotary steaming to eliminate ethanol, drying, adding disintegrating agents and adhesives, pelletizing, sieving, drying, adding lubricants, and coating .
Chemical Reactions Analysis
Types of Reactions: Sotalol Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is stable under acidic, alkaline, and high-temperature conditions but is susceptible to light and oxidative degradation .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (30%) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride can be used for reduction reactions.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products Formed: The degradation products of this compound under different conditions include related substances identified through high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) techniques .
Comparison with Similar Compounds
Metoprolol: A selective beta-blocker used to lower blood pressure and relieve angina.
Xarelto (Rivaroxaban): An anticoagulant used to prevent blood clots.
Uniqueness: Sotalol Hydrochloride is unique due to its dual action as both a beta-adrenergic receptor blocker and a potassium channel blocker, making it effective in treating various types of arrhythmias . Unlike Metoprolol, which is cardioselective, this compound is non-selective and also prolongs the cardiac action potential duration .
Properties
IUPAC Name |
N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDRYROWYFWGSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
366-80-3, 3930-20-9 (Parent) | |
Record name | Methanesulfonamide, N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=366-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sotalol hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8021278 | |
Record name | Sotalol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500431 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
959-24-0 | |
Record name | Sotalol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sotalol hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sotalol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760358 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sotalol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sotalol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-(1-hydroxy-2-isopropylaminoethyl)methanesulphonanilide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SOTALOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEC37C70XX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.